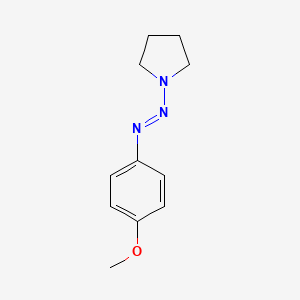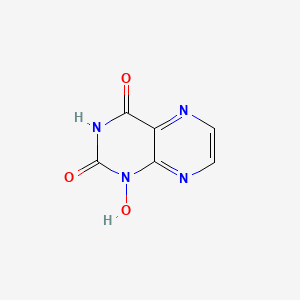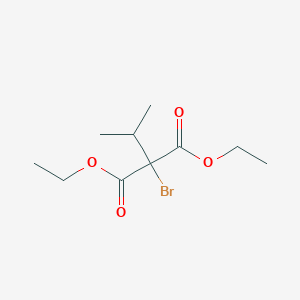
Formic acid;3-triethoxysilylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formic acid;3-triethoxysilylpropan-1-ol is a compound that combines the properties of formic acid and 3-triethoxysilylpropan-1-olIt is a colorless, corrosive liquid with a pungent odor that is completely miscible with water and many polar solvents . 3-triethoxysilylpropan-1-ol is a silane coupling agent with the molecular formula C9H22O4Si. It is used to improve the adhesion between organic polymers and inorganic materials .
準備方法
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. The industrial production of formic acid typically involves the reaction of carbon monoxide with sodium hydroxide to form sodium formate, which is then acidified to produce formic acid .
3-triethoxysilylpropan-1-ol can be synthesized by reacting triethoxysilane with allyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
化学反応の分析
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to carbon dioxide and water, reduced to methanol, and can participate in esterification reactions to form formate esters .
3-triethoxysilylpropan-1-ol can undergo hydrolysis and condensation reactions. In the presence of water, it hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. This property makes it useful as a coupling agent in various applications .
Common Reagents and Conditions
Oxidation of Formic Acid: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction of Formic Acid: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Typically carried out in the presence of water and an acid or base catalyst.
Major Products Formed
Oxidation of Formic Acid: Carbon dioxide and water.
Reduction of Formic Acid: Methanol.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Silanol groups and ethanol.
科学的研究の応用
Formic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of formic acid involves its ability to donate protons (H+) and participate in redox reactions. It can act as a reducing agent, donating electrons to other molecules. In biological systems, formic acid can inhibit certain enzymes and disrupt cellular processes .
3-triethoxysilylpropan-1-ol acts as a coupling agent by forming covalent bonds with both organic polymers and inorganic materials. The hydrolysis of its ethoxy groups forms silanol groups, which can then condense to form siloxane bonds, thereby improving adhesion .
類似化合物との比較
Formic acid is similar to other carboxylic acids such as acetic acid and propionic acid, but it is unique in its simplicity and high reactivity. It is more volatile and has a lower molecular weight compared to other carboxylic acids .
3-triethoxysilylpropan-1-ol is similar to other silane coupling agents such as 3-aminopropyltriethoxysilane and 3-glycidoxypropyltrimethoxysilane. it is unique in its specific functional groups that allow for improved adhesion properties .
List of Similar Compounds
Formic Acid: Acetic acid, Propionic acid.
3-triethoxysilylpropan-1-ol: 3-aminopropyltriethoxysilane, 3-glycidoxypropyltrimethoxysilane.
特性
CAS番号 |
40171-24-2 |
|---|---|
分子式 |
C10H24O6Si |
分子量 |
268.38 g/mol |
IUPAC名 |
formic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.CH2O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3) |
InChIキー |
PGHVWORKDUUSSK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCO)(OCC)OCC.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)


![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)







![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

